3-Fluoro-4-methoxybenzylmagnesium chloride 0.25 M in Tetrahydrofuran

Catalog No.
S6621749
CAS No.
1187168-64-4
M.F
C8H8ClFMgO
M. Wt
198.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methoxybenzylmagnesium chloride 0.25 M ...

CAS Number

1187168-64-4

Product Name

3-Fluoro-4-methoxybenzylmagnesium chloride 0.25 M in Tetrahydrofuran

IUPAC Name

magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;chloride

Molecular Formula

C8H8ClFMgO

Molecular Weight

198.90 g/mol

InChI

InChI=1S/C8H8FO.ClH.Mg/c1-6-3-4-8(10-2)7(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

PKQKOOWQQHOAOL-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Cl-]

Canonical SMILES

COC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Cl-]

The exact mass of the compound 3-Fluoro-4-methoxybenzylmagnesium chloride, 0.25M in tetrahydrofuran is 198.0098124 g/mol and the complexity rating of the compound is 115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-4-methoxybenzylmagnesium chloride is a Grignard reagent with the chemical formula C8_8H8_8ClFMgO. This compound is typically prepared as a 0.25 M solution in tetrahydrofuran, a common solvent in organic chemistry known for its ability to dissolve a wide range of organic compounds. The presence of both a fluorine atom and a methoxy group on the benzyl ring gives this compound unique reactivity and properties that are valuable in synthetic organic chemistry .

Grignard reagents are air and moisture sensitive and can ignite upon contact. 3-F-4-MeOBnMgCl is likely to share these hazards. Here are some general safety precautions to consider when handling Grignard reagents:

  • Always work in a well-ventilated fume hood.
  • Use anhydrous solvents and glassware that have been dried under inert atmosphere.
  • Handle the solution with syringes or cannulas to minimize exposure to air and moisture.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Refer to safety data sheets (SDS) for specific handling procedures and disposal methods.
, including:

  • Nucleophilic Addition: The magnesium atom acts as a nucleophile, allowing the compound to add to carbonyl groups, leading to alcohols after hydrolysis.
  • Cross-Coupling Reactions: It can be used in Suzuki or Negishi coupling reactions to form biaryl compounds or other complex structures.
  • Formation of Carbon-Carbon Bonds: This reagent can react with alkyl halides to create longer carbon chains .

The synthesis of 3-fluoro-4-methoxybenzylmagnesium chloride typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with magnesium metal in anhydrous tetrahydrofuran. The general procedure includes:

  • Preparation of the Reaction Vessel: Ensure that all glassware is dry and free from moisture.
  • Addition of Magnesium: Magnesium turnings are added to tetrahydrofuran under inert atmosphere conditions.
  • Introduction of the Alkyl Halide: 3-Fluoro-4-methoxybenzyl chloride is then slowly added to the mixture.
  • Stirring and Monitoring: The reaction mixture is stirred until the magnesium is consumed, indicating the formation of the Grignard reagent.
  • Filtration and Storage: The resulting solution is filtered to remove any unreacted magnesium and stored under inert conditions .

3-Fluoro-4-methoxybenzylmagnesium chloride has several applications in organic synthesis:

  • Synthesis of Pharmaceuticals: Its ability to form carbon-carbon bonds makes it useful in synthesizing complex pharmaceutical compounds.
  • Material Science: It can be utilized in creating functionalized polymers or materials with specific electronic properties.
  • Research Tool: This compound serves as a versatile intermediate for exploring new synthetic pathways and developing novel chemical entities .

Interaction studies involving 3-fluoro-4-methoxybenzylmagnesium chloride primarily focus on its reactivity with various electrophiles and its role in cross-coupling reactions. Understanding these interactions helps chemists predict reaction outcomes and optimize conditions for desired products. Additionally, studies on its biological interactions may provide insights into potential therapeutic applications or toxicological profiles .

Several compounds are structurally similar to 3-fluoro-4-methoxybenzylmagnesium chloride, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
4-Methoxybenzylmagnesium chlorideNo fluorine atomCommonly used in organic synthesis without halogen effects
3-Fluoro-4-methylbenzylmagnesium chlorideMethyl group instead of methoxyDifferent steric effects due to methyl substitution
3-Fluoro-2-methylbenzylmagnesium chlorideMethyl group at position 2Alters reactivity patterns compared to para-substituted analogs
4-Fluoro-2-methylbenzylmagnesium chlorideFluorine at position 4Provides different electronic properties than methoxy-containing compounds
3-Fluoro-4-chlorobenzylmagnesium chlorideChlorine instead of methoxyChlorine's electronegativity affects reactivity differently

The uniqueness of 3-fluoro-4-methoxybenzylmagnesium chloride lies in its combination of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups, which can significantly influence its reactivity and utility in synthetic applications .

Hydrogen Bond Acceptor Count

4

Exact Mass

198.0098124 g/mol

Monoisotopic Mass

198.0098124 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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